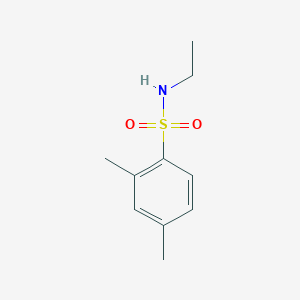

N-ethyl-2,4-dimethylbenzenesulfonamide

Description

N-Ethyl-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with ethyl and methyl groups (at positions 2 and 4) and an ethyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their chemical versatility, biological activity, and applications in pharmaceuticals and materials science.

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N-ethyl-2,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3 |

InChI Key |

VJLITYUIZROWBC-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired sulfonamide product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-ethyl-2,4-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-ethyl-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-ethyl-2,4-dimethylbenzenesulfonamide and related sulfonamides:

*Calculated molecular weight; †2-methylphenyl substituent on the benzene ring.

Physicochemical Properties

- Solubility and Stability: The methoxy-substituted analog (N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide) exhibits improved solubility in polar solvents due to the electron-donating OCH₃ group, unlike the methyl/ethyl-substituted compounds . Bulkier substituents (e.g., bis-sulfonamide 3a) reduce solubility but enhance thermal stability, as seen in similar bis-sulfonamides .

- Acidity and Reactivity: Electron-withdrawing groups (e.g., -SO₂NH-) increase sulfonamide acidity. Methyl groups (electron-donating) on the benzene ring may slightly reduce acidity compared to unsubstituted analogs . The amine group in N-(4-aminobenzyl)-N,4-dimethylbenzenesulfonamide introduces nucleophilic reactivity, enabling covalent interactions in biological systems .

Biological Activity

N-ethyl-2,4-dimethylbenzenesulfonamide is a sulfonamide compound notable for its significant biological activity, primarily through its interactions with various enzymes. This article explores the compound's biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15NO2S

- Molecular Weight : 213.30 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCNS(=O)(=O)C1=C(C=C(C=C1)C)C

The compound features an ethyl group and two methyl groups on a benzene ring, along with a sulfonamide functional group. This unique structure influences its chemical reactivity and biological activity compared to other sulfonamides.

This compound acts as an enzyme inhibitor by mimicking the structure of natural substrates. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The specific mechanisms include:

- Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing substrate access and inhibiting their activity.

- Metabolic Pathway Disruption : Its inhibition of key enzymes can alter metabolic processes, which is significant in therapeutic applications.

Biological Applications

The compound has diverse applications in both biochemical research and potential therapeutic contexts:

- Biochemical Studies : It is used to investigate enzyme interactions and protein modifications.

- Therapeutic Potential : Research continues to explore its use in treating conditions related to enzyme dysregulation.

- Industrial Applications : It serves as an intermediate in the synthesis of specialty chemicals and dyes.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Enzyme Interaction Studies

Research indicates that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar sulfonamide compounds have shown potent inhibition of DPP-IV, which is crucial in glucose metabolism and diabetes management .

Case Studies

- Inhibition of Carbonic Anhydrase : A study demonstrated that certain sulfonamides can inhibit carbonic anhydrase activity, which is vital for maintaining acid-base balance in biological systems.

- Antimicrobial Activity : Although primarily known for enzyme inhibition, some derivatives exhibit antimicrobial properties, making them candidates for further pharmacological development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-methyl-2,4-dimethylbenzenesulfonamide | Methyl substitution pattern | Moderate enzyme inhibition |

| N-ethyl-4-methylbenzenesulfonamide | Different substitution on benzene | Lower potency compared to N-ethyl-2,4 |

| N-ethyl-2,5-dimethylbenzenesulfonamide | Variation in methyl group position | Potentially different enzyme targets |

The comparative analysis shows that structural variations significantly affect the biological properties and activities of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.